Norbinaltorphimine dihydrochloride

κ-opioid receptor pharmacology functional antagonism Schild analysis

Choose nor-BNI dihydrochloride (CAS 113158-34-2) for sustained κ-opioid receptor blockade without daily dosing. Single 30 mg/kg s.c. administration yields 21-day brain residence, eliminating handling stress confounds and reducing animal use. Exhibits minimal non-opioid off-target activity versus GNTI and JDTic, binding only weakly to α2C-adrenoceptors (Ki=630 nM). The dihydrochloride salt ensures reliable aqueous solubility for systemic and ex vivo applications. Ideal for depression, stress-induced anhedonia, and opioid research.

Molecular Formula C40H45Cl2N3O6
Molecular Weight 734.7 g/mol
CAS No. 113158-34-2
Cat. No. B052625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbinaltorphimine dihydrochloride
CAS113158-34-2
Synonyms(4bS,8R,8aS,10aS,11R,14aS,19aR,20bR)-7,12-Bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-4,8:11,15-dimethano-20H-bisbenzofuro[2,3-a:3’,2’-i]dipyrido[4,3-b:3’,4’-h]carbazole-1,8a,10a,18-tetrol Dihydrochloride;  [8R-(4bS*,8α,8aβ,10a
Molecular FormulaC40H45Cl2N3O6
Molecular Weight734.7 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl
InChIInChI=1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1
InChIKeyJOJPJLHRMGPDPV-LZQROVCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norbinaltorphimine Dihydrochloride (CAS 113158-34-2): A Dimeric κ-Opioid Antagonist for Extended In Vivo Studies


Norbinaltorphimine dihydrochloride (nor-BNI dihydrochloride) is a dimeric naltrexone-derived bivalent ligand that functions as a highly selective κ-opioid receptor (KOR) antagonist [1]. Unlike conventional monomeric opioid antagonists, nor-BNI is characterized by an extremely prolonged duration of action in vivo, with antagonistic effects persisting for weeks following a single administration [2]. The dihydrochloride salt form (CAS 113158-34-2) offers enhanced aqueous solubility relative to the free base, facilitating formulation for systemic administration in preclinical models .

Why Norbinaltorphimine Dihydrochloride Cannot Be Replaced by Generic κ-Antagonists or μ/δ Antagonists


In-class κ-opioid antagonists exhibit substantial heterogeneity in their non-opioid off-target profiles, pharmacokinetic behavior, and duration of action that precludes simple interchangeability. While nor-BNI, GNTI, and JDTic all produce delayed, prolonged κ-antagonism, their transient non-κ effects differ markedly: GNTI acts as a functionally-selective allosteric enhancer at α1A-adrenoceptors (EC50 = 41 nM), whereas JDTic binds the noradrenaline transporter with nanomolar affinity (Ki = 54 nM) [1]. Nor-BNI exhibits the cleanest non-opioid profile among the three, binding weakly only to α2C-adrenoceptors (Ki = 630 nM) with no functional potentiation observed [1]. Additionally, the extremely prolonged brain residence of nor-BNI (detectable at day 21 post-administration) cannot be replicated by short-acting antagonists like naloxone (undetectable by 3-4 hours) [2]. Substituting an alternative κ-antagonist without accounting for these differential properties introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence for Norbinaltorphimine Dihydrochloride: Head-to-Head Comparisons with Closest Analogs


In Vitro Functional Antagonist Potency: pA2 Values at κ vs. μ/δ Opioid Receptors

In isolated tissue preparations (guinea-pig ileum and mouse vas deferens), nor-BNI dihydrochloride reversibly antagonized κ-agonist effects with pA2 values of 10.2-10.4, corresponding to sub-nanomolar functional antagonist potency [1]. The selectivity margin over μ- and δ-opioid receptors is substantial: pA2 values at μ-receptors were 7.4-7.6, representing approximately 400- to 1000-fold lower potency [1]. This functional selectivity is critical because it establishes the compound's utility as a definitive κ-receptor probe in complex biological systems where cross-reactivity would confound interpretation.

κ-opioid receptor pharmacology functional antagonism Schild analysis receptor selectivity

Comparative Non-Opioid Off-Target Profiling: nor-BNI vs. GNTI vs. JDTic

A comprehensive binding panel across 43 non-opioid CNS receptors and transporters revealed distinct off-target fingerprints for the three long-acting κ-antagonists [1]. nor-BNI exhibited the most restricted off-target binding profile, with detectable affinity only for α2C-adrenoceptors (Ki = 630 nM) and no functional activity at any non-opioid target [1]. In contrast, GNTI functioned as an allosteric enhancer at α1A-adrenoceptors (EC50 = 41 nM) and a weak M1 antagonist (KB = 3.7 µM), while JDTic bound the noradrenaline transporter (Ki = 54 nM) and NOP receptor (Ki = 12 nM) [1]. For experiments where non-κ-mediated behavioral or physiological confounds must be minimized, nor-BNI provides the cleanest pharmacological tool.

off-target pharmacology receptor binding panel CNS safety profiling drug selectivity

In Vivo Duration of κ-Antagonism: nor-BNI vs. Naloxone

Direct comparative pharmacokinetic analysis in mice demonstrated that nor-BNI exhibits brain retention fundamentally distinct from short-acting opioid antagonists [1]. Following concomitant subcutaneous administration (20 mg/kg), nor-BNI displayed biphasic elimination (rapid phase: 0.75-4 h; slow phase: 4-48 h) with brain detection extending to 48 hours, whereas naloxone was undetectable in brain and serum by 3-4 hours [1]. At a 30 mg/kg dose, brain nor-BNI remained detectable in all mice through day 21 and in 2 of 6 mice at day 28, while serum levels fell below detection limits by day 7 [1]. This extreme brain retention aligns with functional antagonism persisting for ≥4 days (20 mg/kg) to ≥3 weeks (1 nmol i.c.v.) [2].

in vivo pharmacology pharmacokinetics long-acting antagonist behavioral pharmacology

Aqueous Solubility of Dihydrochloride Salt: Practical Handling Advantage

The dihydrochloride salt form (CAS 113158-34-2) provides aqueous solubility of 25 mM in water with gentle warming, enabling direct preparation of dosing solutions without organic co-solvents . In DMSO, solubility reaches 25-90 mg/mL depending on the vendor source . This contrasts with the free base form, which requires artificial CSF preparation with 4-minute sonication to achieve only 2 mg/mL . For laboratories conducting chronic in vivo studies requiring consistent, vehicle-controlled administration, the dihydrochloride salt eliminates the formulation variability and potential confounding effects associated with DMSO or ethanol-based vehicles.

compound formulation in vivo dosing solubility optimization laboratory handling

Slow-Onset Antagonism: Temporal Selectivity Advantage for Post-Treatment Protocols

In vivo characterization in mice revealed that nor-BNI exhibits slow-onset κ-antagonism that is functionally advantageous for specific experimental designs [1]. Following subcutaneous administration (5-20 mg/kg), κ-antagonism gradually increased over 2 hours to reach a plateau, whereas transient μ-antagonism declined to control levels within 2-4 hours [1]. This temporal separation means that after a 4-hour pre-treatment window, nor-BNI provides purely κ-selective antagonism in vivo—a property not shared by rapidly-equilibrating antagonists. For studies requiring post-treatment assessments of κ-mediated behaviors without acute μ-receptor interference, this slow-onset profile is a distinguishing feature.

pharmacodynamics slow-onset antagonist experimental design behavioral pharmacology

Procurement-Driven Application Scenarios for Norbinaltorphimine Dihydrochloride in Preclinical Research


Chronic Stress and Depression Models Requiring Sustained κ-Blockade Without Repeated Dosing

The 21-day brain residence of nor-BNI dihydrochloride following a single 30 mg/kg s.c. dose [1] enables multi-week κ-opioid receptor blockade in rodent models of stress-induced anhedonia and depression. Unlike short-acting antagonists that require osmotic minipumps or daily injections, nor-BNI provides sustained target engagement with a single administration, eliminating handling stress confounds and reducing animal use. The dihydrochloride salt formulation supports reliable aqueous dosing for these chronic studies [2].

κ-Opioid Receptor Validation Studies Requiring Clean Off-Target Profile

For experiments requiring unambiguous attribution of observed effects to κ-opioid receptor blockade, nor-BNI dihydrochloride is the preferred tool among long-acting κ-antagonists. Comprehensive off-target profiling demonstrates that nor-BNI binds only weakly to α2C-adrenoceptors (Ki = 630 nM) with no functional activity, whereas GNTI exhibits α1A-adrenoceptor allosteric enhancement and JDTic binds the noradrenaline transporter [1]. This cleaner profile makes nor-BNI the compound of choice for CNS studies where adrenoceptor or transporter modulation would confound interpretation.

Post-Treatment Behavioral Assays Exploiting Slow-Onset κ-Selectivity

The slow-onset pharmacodynamics of nor-BNI [1] are uniquely suited for experimental protocols requiring κ-selective antagonism assessed hours to days after compound administration. Following a 4-hour pre-treatment period, transient μ-antagonism resolves while κ-blockade reaches its plateau and persists for at least 4 days [1]. This temporal window enables behavioral testing (e.g., conditioned place preference, forced swim test, tail-flick analgesia) under conditions of pure κ-receptor antagonism, without the confounding acute effects that accompany rapidly-acting antagonists.

Ex Vivo Tissue Pharmacology with Defined Functional Selectivity

In isolated smooth muscle preparations, nor-BNI dihydrochloride delivers pA2 values of 10.2-10.4 at κ-receptors, representing ~1000-fold selectivity over μ- and δ-opioid receptors [1]. This well-characterized functional antagonist potency makes nor-BNI the reference standard for validating κ-receptor-mediated responses in organ bath experiments. The dihydrochloride salt dissolves readily in aqueous buffers for ex vivo applications [2], facilitating reproducible bath concentrations without organic solvent artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norbinaltorphimine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.